Cytotoxic Potency in HeLa Cells: Free Ligand L2 vs. Its Ru(II) Complex and vs. Methoxy-Phenyl Analog L1
In a head-to-head study, 4-(3-benzoylthioureido)benzoic acid (free ligand L2) exhibited moderate cytotoxic activity against human cervix adenocarcinoma (HeLa) cells, with its IC₅₀ value being close to that of its Ru(II)-cymene complex C2—a behavior distinct from the methoxy-phenyl analog L1, whose Ru complex C1 was substantially more active (IC₅₀ = 29.7 μM) than the free ligand [1]. This indicates that the 4-carboxy substituent alters the structure–activity relationship upon metal coordination relative to the 4-methoxy analog. The IC₅₀ values for the ligand series ranged from 29.68 to 52.36 μM [1].
| Evidence Dimension | Cytotoxicity (IC₅₀) against HeLa cells |
|---|---|
| Target Compound Data | IC₅₀ of free ligand L2 is close to that of its Ru complex C2 (exact values not publicly accessible in abstract; range across series: 29.68–52.36 μM) |
| Comparator Or Baseline | L1 (N-((4-methoxyphenyl)carbamothioyl)benzamide): free ligand less active; its Ru complex C1 IC₅₀ = 29.7 μM |
| Quantified Difference | L2 free ligand ≈ L2-Ru complex C2; L1 free ligand << L1-Ru complex C1 (complex ~2-fold more potent than free ligand L2 series average) |
| Conditions | Human cervix adenocarcinoma (HeLa) cell line; MTT or similar viability assay; 2020 study by Obradović et al. |
Why This Matters
A procurement decision for metallodrug ligand screening should favor L2 when the goal is a ligand that retains intrinsic activity without requiring metal coordination for potency enhancement—a property not shared by the 4-methoxy analog L1.
- [1] Obradović D, Nikolić S, Milenković I, Milenković M. Synthesis, characterization, antimicrobial and cytotoxic activity of novel half-sandwich Ru(II) arene complexes with benzoylthiourea derivatives. J Inorg Biochem. 2020;210:111158. doi:10.1016/j.jinorgbio.2020.111158 View Source
